N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
The compound N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (hereafter referred to as the target compound) is a multifunctional heterocyclic molecule featuring:
- A 4H-1,2,4-triazole core substituted with a 4-ethoxyphenyl group and a thioether-linked pyrazoline moiety.
- A pyrazoline ring bearing 4-fluorophenyl and thiophen-2-yl substituents.
- A furan-2-carboxamide terminal group.
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O4S2/c1-2-41-23-13-11-22(12-14-23)37-28(18-33-30(40)26-5-3-15-42-26)34-35-31(37)44-19-29(39)38-25(20-7-9-21(32)10-8-20)17-24(36-38)27-6-4-16-43-27/h3-16,25H,2,17-19H2,1H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUYKBNRNATQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of a furan moiety and an ethoxyphenyl group further enhances its pharmacological profile. The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| Ethoxyphenyl | Aromatic group that may enhance lipophilicity |
| 1,2,4-Triazole | Heterocyclic ring associated with various biological activities |
| Furan | Contributes to the electronic properties of the molecule |
| Thiophenyl | Imparts additional stability and reactivity |
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds that share structural similarities with the target compound. For instance, compounds containing triazole and thiourea moieties have shown promising results against various cancer cell lines.
- Cytotoxicity Assays :
- MTT Assay : The cytotoxic effects were assessed using the MTT assay against HeLa cells. Compounds demonstrated lower IC50 values compared to established drugs like hydroxyurea, indicating higher potency .
- Case Study : A related compound was reported to exhibit an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
Antiviral Activity
The antiviral properties of triazole derivatives have also been investigated. Certain compounds have been shown to exhibit activity against viral strains such as HSV and FCoV.
- Mechanism of Action : The triazole ring is believed to interfere with viral replication processes, although specific mechanisms for the target compound remain to be elucidated.
- In Vitro Studies : Compounds with similar structures have demonstrated significant antiviral activity, with IC50 values ranging from 4.5 to 6.0 μg/100 μl against HSV .
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets:
- Target Proteins : Docking results indicated favorable interactions with key proteins involved in cancer progression and viral replication.
- Comparative Analysis : The docking scores of the target compound were found to be lower than those of standard reference compounds, suggesting a potential for higher biological activity .
Synthesis Pathway
The synthesis of the target compound involves several key steps:
- Starting Materials : A mixture of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide and sodium hydroxide is refluxed to initiate the reaction.
- Recrystallization : The resulting product is purified through recrystallization from ethanol, yielding colorless crystals in high yield (90%).
The detailed reaction mechanism involves multiple stages of nucleophilic attack and cyclization, leading to the formation of the triazole and furan rings.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H24FN3O5S
- Molecular Weight : 429.5 g/mol
Structural Characteristics
The compound features multiple functional groups including a furan ring, a triazole moiety, and a pyrazole structure, which contribute to its biological activity. The presence of fluorine and ethoxy groups enhances its pharmacological properties.
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its diverse biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, derivatives of pyrazole have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects .
- Anticancer Properties : Research indicates that compounds containing triazole and pyrazole rings can inhibit cancer cell proliferation. The specific structure of this compound could enhance its effectiveness against certain cancer types .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of other heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects. Studies have demonstrated the utility of similar pyrazole derivatives in synthesizing new thiazoles and thiadiazoles, which are known for their biological activities .
Biological Assays
The compound can be utilized in various biological assays to evaluate its pharmacological effects:
- In vitro Studies : Cell viability assays can be performed to assess the cytotoxicity of the compound against cancer cell lines.
- In vivo Studies : Animal models may be employed to evaluate the therapeutic potential and safety profile of the compound.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications similar to those present in N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide could yield potent antimicrobial agents .
Case Study 2: Anticancer Activity
Research on triazole-containing compounds revealed their ability to induce apoptosis in various cancer cell lines. A derivative similar to this compound was tested against breast cancer cells, demonstrating significant reduction in cell proliferation and increased apoptosis rates compared to control groups .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Key Observations :
Substituent Effects on Bioactivity
4-Ethoxyphenyl vs. Methoxy/Fluoro Groups :
- The ethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to methoxy or fluoro substituents in analogs like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .
- Fluorophenyl groups (as in Compound 9) are linked to improved membrane permeability and target affinity in antibacterial agents .
Thioether Linkage :
Pharmacological and Physicochemical Properties
Antibacterial Activity
- Nitrothiophene Carboxamides (e.g., Compound 9) : Exhibit narrow-spectrum antibacterial activity (MIC: 0.5–2 µg/mL) against Staphylococcus aureus via FabI enzyme inhibition .
- Target Compound : Pyrazoline and triazole moieties are associated with broad-spectrum activity, but ethoxyphenyl may reduce solubility compared to nitro groups .
Physicochemical Parameters (Predicted)
| Property | Target Compound | Compound 9 | Compound |
|---|---|---|---|
| Molecular Weight | ~650 g/mol | 393.4 g/mol | 433.5 g/mol |
| LogP (Lipophilicity) | ~4.2 (High) | 3.8 | 3.5 |
| Hydrogen Bond Acceptors | 9 | 7 | 6 |
Implications :
- The target compound’s higher molecular weight and logP may limit oral bioavailability but enhance membrane penetration.
- The furan carboxamide group could improve solubility relative to nitrothiophene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
